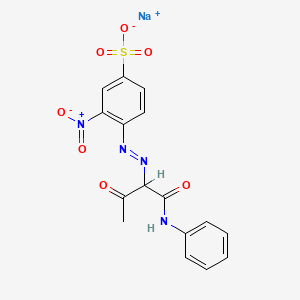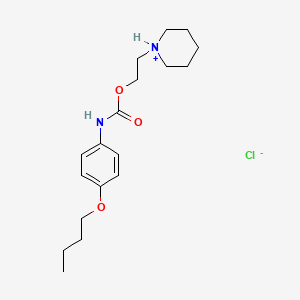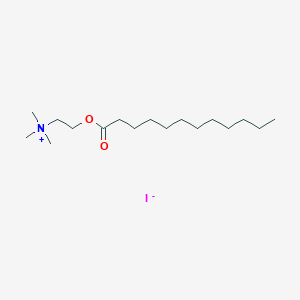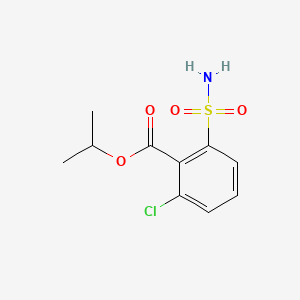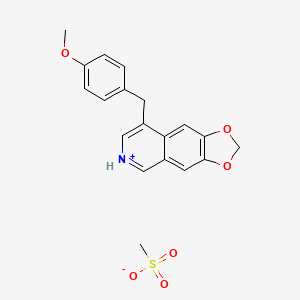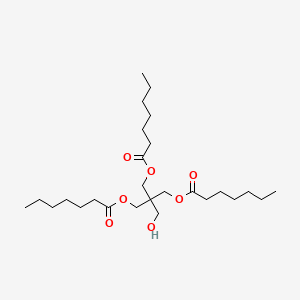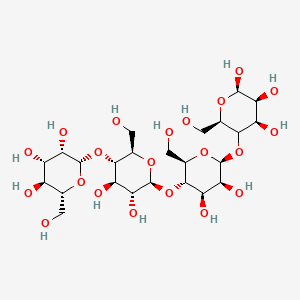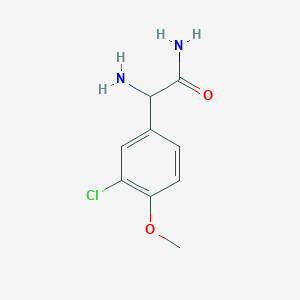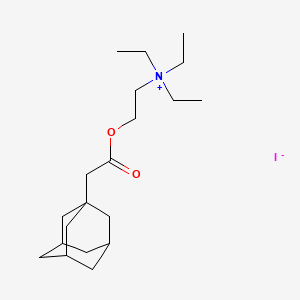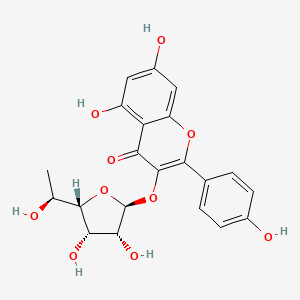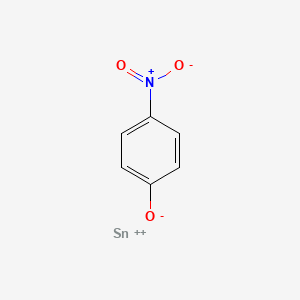
p-Nitrophenol tin(II) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Nitrophenol tin(II) salt: is a chemical compound that combines p-nitrophenol with tin(II) ions. p-Nitrophenol, also known as 4-nitrophenol, is an aromatic compound with the chemical formula C6H5NO3. It is a yellow crystalline solid that is soluble in water and organic solvents. Tin(II) ions, on the other hand, are derived from tin, a post-transition metal. The combination of these two components results in a compound with unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of 4-chloronitrobenzene: This method involves the hydrolysis of 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form p-nitrophenol tin(II) salt.
Nitration of Phenol: Phenol is nitrated using a mixture of nitric acid and sulfuric acid to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration of phenol followed by reaction with tin(II) chloride. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Reduction: p-Nitrophenol tin(II) salt can undergo reduction reactions where the nitro group is reduced to an amine group. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups. This can be achieved using various reagents depending on the desired product.
Complexation: Tin(II) ions can form complexes with other ligands, leading to the formation of coordination compounds.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Complexation Reagents: Ligands such as phosphines and amines.
Major Products:
Reduction: p-Aminophenol.
Substitution: Various substituted phenols.
Complexation: Tin(II) coordination complexes.
科学的研究の応用
Chemistry:
Catalysis: p-Nitrophenol tin(II) salt is used as a catalyst in various organic reactions, including reductions and substitutions.
Analytical Chemistry: The compound is used in spectrophotometric analysis due to its distinct absorption properties.
Biology:
Enzyme Inhibition: this compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Manufacturing: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of p-nitrophenol tin(II) salt involves its interaction with molecular targets such as enzymes and receptors. The nitro group of p-nitrophenol can undergo reduction to form reactive intermediates that interact with biological molecules. Tin(II) ions can form complexes with various ligands, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through these interactions, leading to changes in biochemical pathways and cellular functions.
類似化合物との比較
4-Nitrophenol: Similar in structure but lacks the tin(II) component.
2-Nitrophenol: An isomer of p-nitrophenol with different chemical properties.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity.
Uniqueness: p-Nitrophenol tin(II) salt is unique due to the presence of both the nitrophenol and tin(II) components. This combination imparts distinct chemical and physical properties, making it useful in a variety of applications that are not possible with other similar compounds.
特性
CAS番号 |
57936-22-8 |
|---|---|
分子式 |
C6H4NO3Sn+ |
分子量 |
256.81 g/mol |
IUPAC名 |
4-nitrophenolate;tin(2+) |
InChI |
InChI=1S/C6H5NO3.Sn/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+2/p-1 |
InChIキー |
AJECNOLXAVPEFR-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Sn+2] |
関連するCAS |
100-02-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



